molecular formula C17H15BrN2O2 B11234557 5-bromo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide

5-bromo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide

Cat. No.: B11234557
M. Wt: 359.2 g/mol
InChI Key: XHOXLOJAHMPZEI-UHFFFAOYSA-N
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Description

5-bromo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-bromo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole followed by the coupling with furan-2-carboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-bromo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways .

Comparison with Similar Compounds

5-bromo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide can be compared with other carbazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

5-bromo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide

InChI

InChI=1S/C17H15BrN2O2/c18-15-9-8-14(22-15)17(21)20-13-7-3-5-11-10-4-1-2-6-12(10)19-16(11)13/h1-2,4,6,8-9,13,19H,3,5,7H2,(H,20,21)

InChI Key

XHOXLOJAHMPZEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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